molecular formula C21H22N4O2S B3000776 7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421505-18-1

7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B3000776
CAS No.: 1421505-18-1
M. Wt: 394.49
InChI Key: YORPVJDXKSDTCQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic core comprising pyrimidine and thiazine rings. Key structural features include:

  • 7-Ethyl and 8-methyl substituents on the pyrimidine ring, which influence steric and electronic properties.
  • N-(2-methylquinolin-4-yl)carboxamide at position 3, introducing a quinoline moiety that may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-15-13(3)23-21-25(20(15)27)10-14(11-28-21)19(26)24-18-9-12(2)22-17-8-6-5-7-16(17)18/h5-9,14H,4,10-11H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPVJDXKSDTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure includes a pyrimidine core fused with a thiazine ring and substituted with an ethyl and methyl group. The presence of the quinoline moiety is significant for its biological activity.

Molecular Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties. In vitro tests showed significant cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HT-29 (Colon Cancer)4.8Cell cycle arrest and apoptosis

The compound's ability to inhibit key signaling pathways involved in tumor growth has been highlighted in several studies. For instance, it downregulates the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In a comparative study with known COX inhibitors like Celecoxib, it showed comparable efficacy with an IC50 value of approximately 0.65 µM for COX-II inhibition.

CompoundIC50 (µM)Selectivity Index
7-Ethyl-Methyl Compound0.6510.5
Celecoxib0.789.5

This selectivity suggests a potential therapeutic application in treating inflammatory diseases without the common gastrointestinal side effects associated with traditional NSAIDs.

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Letters reported that treatment with the compound resulted in a 70% reduction in tumor growth in MCF-7 xenograft models compared to untreated controls .
  • Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a significant reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Reactivity Reference
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido-oxazine 8-methylthio (leaving group), 7-cyano, 4-phenyl Electrophilic reactivity due to methylthio group; potential for nucleophilic substitution
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 2-benzylidene, 3-oxo, 6-carboxylate Flattened boat conformation; intermolecular C–H···O hydrogen bonding
Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate derivatives Tetrahydro-pyrimidine 2-thioxo, 4-aryl substituents Moderate antimicrobial and antioxidant activities
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo-pyrimidine Thiadiazole ring, carboxamide group Synthesized via amine reactions; structural emphasis on sulfur heteroatoms

Key Structural Differences :

  • The target compound’s pyrimido-thiazine core distinguishes it from oxazine () or thiazolo-pyrimidine () analogs.
Reactivity and Functionalization
  • The methylthio group in pyrimido-oxazine derivatives acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) .
  • Thiazolo-pyrimidines with benzylidene groups () exhibit planar conformations, while the target compound’s thiazine ring may adopt a puckered geometry, affecting solubility and packing.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing the compound, and how can purity be validated?

  • Methodology :

  • Step 1 : Condensation reactions using oxalyl chloride and DMF under reflux (8 hours) to form the core heterocyclic structure, followed by recrystallization from ethanol to isolate the product .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purity is validated using melting point analysis and spectral consistency (e.g., comparing IR and NMR data to literature values). For complex intermediates, X-ray crystallography can confirm stereochemistry and packing interactions, as demonstrated in analogous pyrimidine derivatives .
  • Step 3 : Use elemental analysis (C, H, N, S) to verify stoichiometric purity (>98% recommended for pharmacological studies) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign signals based on coupling patterns and integration ratios. For example, the quinoline moiety’s aromatic protons appear as distinct multiplets in δ 7.5–8.5 ppm, while methyl groups resonate as singlets near δ 2.0–2.5 ppm .
  • X-ray Diffraction : Resolve dihedral angles and hydrogen-bonding networks (e.g., C—H···O interactions in crystal lattices) to confirm conformational stability. For instance, deviations of 0.224 Å from planar structures indicate boat conformations in fused rings .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiazine (C-S, ~650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodology :

  • DoE Approach : Use factorial design to test variables like solvent polarity (DMF vs. acetic acid), temperature (reflux vs. room temperature), and stoichiometric ratios (e.g., oxalyl chloride excess). For example, refluxing in DMF with triethylamine as a base increased yields by 20% in analogous pyrimido-triazine syntheses .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization steps. One-pot syntheses with formalin and amines reduced reaction steps and improved efficiency in thiouracil derivatives .
  • In Situ Monitoring : Employ UV-vis or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

  • Methodology :

  • Theoretical Framework : Align observations with established reaction mechanisms (e.g., Mannich reactions for pyrimidine annulation) to identify plausible byproducts. For example, unexpected NOE correlations in NMR may indicate non-planar conformers .
  • Computational Validation : Use DFT calculations (e.g., Gaussian or COMSOL) to simulate NMR shifts or crystal packing. Deviations >0.5 ppm in 13C NMR suggest alternative tautomers .
  • Cross-Validation : Compare XRD data with analogous structures (e.g., dihedral angles in thiazolo-pyrimidines) to confirm structural assignments .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvent interactions and binding affinities using force fields (e.g., AMBER). For instance, trifluoromethyl groups enhance lipophilicity, which can be quantified via partition coefficient (LogP) simulations .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., quinoline-binding enzymes). Align results with experimental IC₅₀ values from enzymatic assays .
  • QSAR Modeling : Corporate substituent effects (e.g., ethyl vs. methyl groups) into predictive models for toxicity or metabolic stability .

Experimental Design & Theoretical Frameworks

Q. How to design a study linking synthesis to pharmacological evaluation?

  • Methodology :

  • Hypothesis-Driven Workflow : Start with a structure-activity relationship (SAR) hypothesis. For example, modifying the quinoline substituent may enhance kinase inhibition .
  • In Vitro Screening : Prioritize targets (e.g., cancer cell lines) based on molecular docking. Use MTT assays to quantify cytotoxicity, ensuring triplicate replicates and negative controls .
  • Data Integration : Map synthetic yields, purity, and bioactivity into a unified database (e.g., KNIME or Python Pandas) to identify optimal candidates .

Q. What frameworks guide the analysis of heterogeneous reaction outcomes?

  • Methodology :

  • Multi-Parameter Analysis : Apply principal component analysis (PCA) to spectral, crystallographic, and yield data. For example, cluster reaction conditions by purity and efficiency .
  • Mechanistic Elucidation : Use isotopic labeling (e.g., ¹⁵N) to trace reaction pathways. Anomalies in mass spectrometry (MS) may reveal competing mechanisms .

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